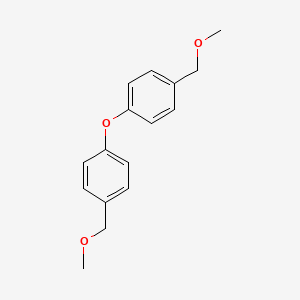![molecular formula C28H14N2Na2O10S2 B1329539 Disodium 4,4'-diamino-9,9',10,10'-tetrahydro-9,9',10,10'-tetraoxo[1,1'-bianthracene]-3,3'-disulfonate CAS No. 6022-22-6](/img/structure/B1329539.png)
Disodium 4,4'-diamino-9,9',10,10'-tetrahydro-9,9',10,10'-tetraoxo[1,1'-bianthracene]-3,3'-disulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Bianthracene]-3,3’-disulfonic acid, 4,4’-diamino-9,9’,10,10’-tetrahydro-9,9’,10,10’-tetraoxo-, disodium salt is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study in chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Bianthracene]-3,3’-disulfonic acid, 4,4’-diamino-9,9’,10,10’-tetrahydro-9,9’,10,10’-tetraoxo-, disodium salt typically involves multiple steps The process begins with the preparation of the bianthracene core, followed by sulfonation and amination reactions
Industrial Production Methods
Industrial production of this compound often employs large-scale sulfonation and amination reactors, ensuring high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the production process and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
[1,1’-Bianthracene]-3,3’-disulfonic acid, 4,4’-diamino-9,9’,10,10’-tetrahydro-9,9’,10,10’-tetraoxo-, disodium salt undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions vary, with temperature and solvent choice playing crucial roles in determining the reaction pathway and yield.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties compared to the parent compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors and fluorescent probes
Medicine
The compound and its derivatives have shown promise in medicinal chemistry, particularly in the development of anti-cancer and anti-inflammatory agents. Their ability to interact with specific molecular targets makes them valuable candidates for drug development.
Industry
In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of [1,1’-Bianthracene]-3,3’-disulfonic acid, 4,4’-diamino-9,9’,10,10’-tetrahydro-9,9’,10,10’-tetraoxo-, disodium salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, its fluorescent properties allow it to act as a probe, providing insights into cellular processes and molecular interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Dichlorobenzophenone: This compound shares some structural similarities but differs significantly in its reactivity and applications.
Bromine Compounds: These compounds, while chemically distinct, exhibit similar reactivity patterns in certain reactions.
Uniqueness
The uniqueness of [1,1’-Bianthracene]-3,3’-disulfonic acid, 4,4’-diamino-9,9’,10,10’-tetrahydro-9,9’,10,10’-tetraoxo-, disodium salt lies in its complex structure and versatile reactivity. Its ability to undergo multiple types of chemical reactions and its applications across various scientific fields make it a compound of significant interest.
Propriétés
Numéro CAS |
6022-22-6 |
|---|---|
Formule moléculaire |
C28H14N2Na2O10S2 |
Poids moléculaire |
648.5 g/mol |
Nom IUPAC |
disodium;1-amino-4-(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C28H16N2O10S2.2Na/c29-23-17(41(35,36)37)9-15(19-21(23)27(33)13-7-3-1-5-11(13)25(19)31)16-10-18(42(38,39)40)24(30)22-20(16)26(32)12-6-2-4-8-14(12)28(22)34;;/h1-10H,29-30H2,(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2 |
Clé InChI |
OKHQKAVALRCESS-UHFFFAOYSA-L |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3C4=CC(=C(C5=C4C(=O)C6=CC=CC=C6C5=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3C4=CC(=C(C5=C4C(=O)C6=CC=CC=C6C5=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
| 6022-22-6 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-[1-(4-hydroxy-3-methylphenyl)cyclohexyl]-2-methylphenol](/img/structure/B1329472.png)



